![molecular formula C14H9ClN4S2 B2494626 5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 478080-31-8](/img/structure/B2494626.png)

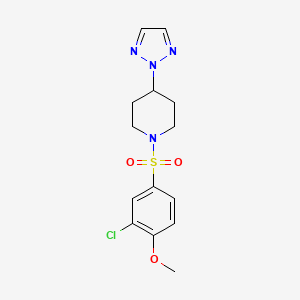

5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to the target structure often involves multi-step reactions, including [2+3]-cyclocondensation, and is characterized by the use of different reagents and conditions to achieve the desired heterocyclic frameworks. For instance, a related compound, 6-(2-chlorophenyl)-3-methyl[1,2,4] triazolo[4,5-b][1,3,4]thiadiazole, was synthesized and characterized by spectroscopic techniques and confirmed by X-ray crystal structure analysis, showcasing a methodological approach to crafting such complex molecules (Shivananju Nanjunda-Swamy et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their chemical behavior and interaction potential. X-ray crystallography plays a crucial role in determining the precise arrangement of atoms within these molecules. For example, the aforementioned compound crystallizes in the monoclinic class under specific space group parameters, highlighting the importance of molecular geometry in understanding the compound's properties (Shivananju Nanjunda-Swamy et al., 2005).

Chemical Reactions and Properties

The reactivity of such compounds often involves their interaction with various electrophiles and nucleophiles, leading to a broad spectrum of chemical reactions. For instance, the reactions of 4-amino-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole with different electrophilic reagents have been explored, demonstrating the compound's versatility in chemical transformations (Xiao‐Wen Sun et al., 2000).

Scientific Research Applications

Anticancer Potential

Compounds structurally similar to 5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole have been synthesized and evaluated for their anticancer properties. Lesyk et al. (2007) synthesized derivatives known as 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones and reported their potent anticancer activity against various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The study highlighted that these compounds exhibited higher anticancer activity compared to their amide counterparts, indicating a potential area for the development of novel anticancer agents (Lesyk et al., 2007).

Antimicrobial and Antibacterial Activity

Research indicates that compounds related to this compound possess significant antimicrobial and antibacterial activities. Jagadale et al. (2020) synthesized new series of thiazolyl-pyrazolyl-1,2,3-triazole derivatives and found that they exhibited promising antimycobacterial activity against M. tuberculosis, as well as good antibacterial activity against various pathogenic bacteria. The study suggests these compounds have potential as treatments against bacterial infections (Jagadale et al., 2020).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives of the mentioned compound have been a focus of several studies, aiming to explore their potential biological activities. For instance, Sarhan et al. (2008) synthesized a variety of heterocycles, including 1,2,4-triazole bearing substituted thiosemicarbazides moiety and thiazolidinone derivatives. These compounds were characterized using spectral and elemental analyses, paving the way for further evaluation of their biological activities (Sarhan et al., 2008).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives can inhibit the aggregation factor of human platelets , act as fibrinogenic receptor antagonists with antithrombotic activity , and serve as new bacterial DNA gyrase B inhibitors .

Biochemical Pathways

For example, they are involved in the development of pain therapy drugs and show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment.

properties

IUPAC Name |

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4S2/c1-8-12(21-14-16-7-17-19(8)14)11-6-20-13(18-11)9-2-4-10(15)5-3-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAGDGHQIZTYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NN12)C3=CSC(=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)

![ethyl 3-[(2-ethoxy-1-naphthoyl)amino]-1H-indole-2-carboxylate](/img/structure/B2494544.png)

![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494551.png)

![diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2494553.png)

![(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride](/img/structure/B2494557.png)

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)

![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)

![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)